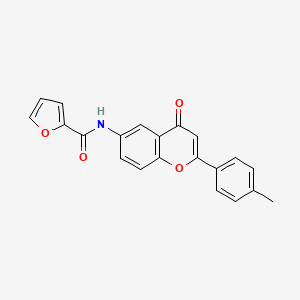

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide

描述

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is a chromene-based heterocyclic compound featuring a 4-oxo-4H-chromen core substituted at the 2-position with a p-tolyl (methylphenyl) group and at the 6-position with a furan-2-carboxamide moiety. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

属性

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-13-4-6-14(7-5-13)20-12-17(23)16-11-15(8-9-18(16)26-20)22-21(24)19-3-2-10-25-19/h2-12H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNLOTXLITUYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen ring system through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction, followed by the addition of the carboxamide group through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

化学反应分析

Table 1: Key Synthetic Reactions and Yields

Radical-Mediated Transformations

The compound participates in radical cascade reactions , confirmed by mechanistic studies:

-

Radical trapping experiments with TEMPO and BHT inhibited product formation, with radical adducts (7 , 8 ) detected via GC-MS .

-

Proposed mechanism involves:

Solvent-Dependent Regioselectivity

Reactions exhibit solvent-controlled regioselectivity :

-

In toluene , 3a (spiro pyrazolone-oxindole) forms as the major product (84%) .

-

In THF , 4a (bicyclic pyrazolone) dominates (75% ), attributed to THF’s polar chelating effects enhancing nucleophilic attack .

Table 2: Solvent Effects on Product Distribution

| Solvent | Temperature | Major Product | Yield | Minor Product | Yield |

|---|---|---|---|---|---|

| Toluene | 80°C | 3a | 84% | 4a | 5% |

| THF | 60°C | 4a | 75% | 3a | 15% |

Derivatization via Amide Bond Formation

The furan-2-carboxamide group enables further functionalization:

-

Esterification with methyl iodide in MeCN yields methyl esters (9b ) in high purity .

-

Amide coupling using EDC·HCl/HOBt with p-toluidine produces N-aryl derivatives (10b ) as stable solids .

Mechanistic Insights

-

Intramolecular hydrogen bonding (N–H···O) stabilizes the keto tautomer, influencing reactivity .

-

Crystal structure analysis reveals a twisted phenyl ring (dihedral angle: 32.92°) and coplanar pyrazole-oxindole system, facilitating π-π interactions during reactions .

Reaction Optimization Strategies

科学研究应用

Pharmacological Applications

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has been studied for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity:

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh7 (hepatoma). The mechanisms of action include:

- Induction of Apoptosis: The compound promotes programmed cell death by modulating mitochondrial pathways.

- Cell Cycle Arrest: It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-(4-oxo...) | HepG2 | 33.29 |

| Doxorubicin | HepG2 | 0.62 |

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity:

The compound also displays antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Studies have shown:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| N-(4-oxo...) | E. coli | 10.5 | 280 |

| N-(4-oxo...) | S. aureus | 13 | 265 |

These findings highlight its potential as an antimicrobial agent.

Material Science Applications

The unique structural properties of this compound make it suitable for use in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable complexes with metals can also be explored for catalysis in organic reactions.

作用机制

The mechanism of action of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide, differing in core heterocycles, substituents, or functional groups:

Functional Group Impact on Properties

- p-Tolyl vs. In contrast, the 2-fluorophenyl substituent in compound 923112-79-2 () introduces electronegativity, which could reduce metabolic degradation .

- Carboxamide Variations :

- Furan-2-carboxamide (target compound) offers a smaller heterocyclic profile compared to 2-methoxybenzamide (compound 923112-79-2 ), affecting binding affinity to hydrophobic enzyme pockets .

生物活性

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the chemical formula and is characterized by a fused chromene and furan ring system. The presence of the p-tolyl group enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives of furochromenes have shown significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | DNA gyrase | 0.012 | |

| Related furochromenes | Topoisomerase IV | 0.008 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that related compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response. For example, certain derivatives have been shown to possess a selective COX-2 inhibitory effect with low ulcerogenic liability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX Inhibition | Selectivity Index | Reference |

|---|---|---|---|

| This compound | COX-2 | 462.91 | |

| Standard NSAID (Celecoxib) | COX-2 | 313.12 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication and inflammatory pathways.

- Antioxidant Properties : Some derivatives exhibit free radical scavenging activities, contributing to their protective effects against oxidative stress .

- Multi-target Effects : Certain studies suggest that related compounds may act on multiple targets simultaneously, enhancing their therapeutic potential against complex diseases like cancer and infections .

Case Studies

A notable study explored the effects of a series of furochromene derivatives on cholinesterases and β-secretase, revealing dual inhibitory effects that could be beneficial in treating neurodegenerative diseases . These findings support the hypothesis that modifications to the chromene structure can lead to enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。